molecular formula C12H12N2O2 B11885716 Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester CAS No. 147169-86-6

Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester

Cat. No.: B11885716
CAS No.: 147169-86-6
M. Wt: 216.24 g/mol
InChI Key: UJXIWSYYTZWNSQ-UHFFFAOYSA-N
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Description

Methyl (5-aminonaphthalen-1-yl)carbamate: is an organic compound with the molecular formula C12H12N2O2 It is a derivative of naphthalene, featuring an amino group at the 5-position and a carbamate group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    One-Pot Reaction: A common method for synthesizing carbamates involves the reaction of carbonylimidazolide with a nucleophile in water.

    Carbamoylation: Another method involves the reaction of arylamines with carbon dioxide in the presence of a base such as DBU, followed by dehydration using activated sulfonium reagents to form the corresponding isocyanate.

    Transcarbamoylation: This method uses methyl carbamate as a carbamoyl donor in the presence of a tin catalyst.

Industrial Production Methods: Industrial production of methyl (5-aminonaphthalen-1-yl)carbamate typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (5-aminonaphthalen-1-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the synthesis of more complex organic molecules.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate.
  • Studied for its potential use in drug delivery systems.

Industry:

  • Used in the production of dyes and pigments.
  • Employed in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (5-aminonaphthalen-1-yl)carbamate involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

    Methyl carbamate: A simpler carbamate compound used in similar applications.

    Ethyl (5-aminonaphthalen-1-yl)carbamate: A closely related compound with an ethyl group instead of a methyl group.

    Naphthalene derivatives: Other derivatives of naphthalene with different functional groups.

Uniqueness: Methyl (5-aminonaphthalen-1-yl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

147169-86-6

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl N-(5-aminonaphthalen-1-yl)carbamate

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)14-11-7-3-4-8-9(11)5-2-6-10(8)13/h2-7H,13H2,1H3,(H,14,15)

InChI Key

UJXIWSYYTZWNSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=CC2=C1C=CC=C2N

Origin of Product

United States

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